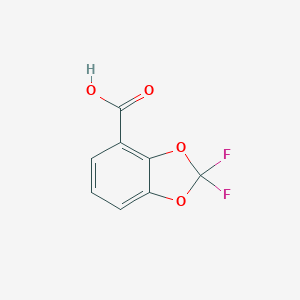

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,2-difluoro-1,3-benzodioxole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2O4/c9-8(10)13-5-3-1-2-4(7(11)12)6(5)14-8/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGAQVJDFFVTWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(O2)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378870 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126120-85-2 | |

| Record name | 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-difluoro-1,3-dioxaindane-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is a fluorinated organic compound incorporating a benzodioxole core. This unique structural motif, featuring a difluorinated carbon within the dioxole ring and a carboxylic acid group on the benzene ring, makes it a valuable building block in medicinal chemistry and materials science.[1] The presence of the difluoromethylenedioxy group can significantly influence the physicochemical properties of molecules, potentially enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a summary of the available technical data for this compound.

Core Properties

The following tables summarize the key physical and chemical properties of this compound.

Chemical Identification

| Identifier | Value |

| CAS Number | 126120-85-2 |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₄F₂O₄ |

| Molecular Weight | 202.11 g/mol [2] |

| InChI Key | ZGAQVJDFFVTWJK-UHFFFAOYSA-N[3] |

| SMILES String | OC(=O)c1cccc2OC(F)(F)Oc12 |

| Synonyms | 2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid, 2,2-Difluorobenzo[1]dioxole-4-carboxylic acid[2] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | White to pale cream crystals or powder | [3] |

| Melting Point | 200-204 °C | |

| Purity (Assay) | ≥96.0% (Silylated GC), ≥96.0 to ≤104.0% (Aqueous acid-base Titration) | [3] |

Synthesis

A patented process for the preparation of the parent compound, 2,2-difluoro-1,3-benzodioxole, involves the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride.[4] This suggests a possible synthetic pathway starting from a catechol derivative, followed by difluorocyclization and subsequent introduction of the carboxylic acid functionality at the 4-position of the benzene ring.

The following diagram illustrates a generalized, hypothetical workflow for the synthesis, based on common organic chemistry principles.

Caption: A potential, non-validated synthetic route to the target compound.

Pharmacological and Biological Properties

Currently, there is a notable lack of published research specifically detailing the pharmacological properties, biological activity, or mechanism of action of this compound. While the 2,2-difluoro-1,3-benzodioxole scaffold is a component of some biologically active molecules, the specific effects of the 4-carboxylic acid derivative remain uncharacterized in the available scientific literature.

It is known that this compound is an environmental transformation product of the fungicide Fludioxonil, which may warrant further toxicological investigation.[5]

The broader class of benzodioxole derivatives has been explored for various therapeutic applications, including as auxin receptor agonists for promoting root growth.[6] However, no such studies have been reported for the title compound.

Due to the absence of data on its interaction with biological systems, no signaling pathway diagrams can be provided at this time.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are not extensively described in publicly accessible literature. Standard analytical techniques for a compound of this nature would include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.

-

Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns.

-

High-Performance Liquid Chromatography (HPLC): For purity assessment and quantification.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

Titration: An aqueous acid-base titration method is mentioned for assay determination.[3]

The following diagram represents a general workflow for the quality control analysis of a synthesized batch of the compound.

Caption: A typical workflow for the analytical characterization of the compound.

Conclusion

This compound is a compound with potential for application in chemical synthesis due to its unique structural features. However, a significant gap exists in the scientific literature regarding its biological activity, pharmacological properties, and detailed, validated experimental protocols for its synthesis and analysis. Further research is required to fully characterize this compound and explore its potential applications in drug discovery and other scientific fields.

References

- 1. This compound [myskinrecipes.com]

- 2. CAS 126120-85-2 | this compound - Synblock [synblock.com]

- 3. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 4. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 5. This compound [lgcstandards.com]

- 6. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document details the spectroscopic data, experimental protocols for its synthesis, and its relationship to relevant biological pathways.

Chemical Identity and Physical Properties

This compound is a white to pale cream crystalline powder.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 126120-85-2 | [1][2] |

| Molecular Formula | C₈H₄F₂O₄ | [2] |

| Molecular Weight | 202.11 g/mol | [2] |

| Melting Point | 200-204 °C | [3] |

| Appearance | White to pale cream crystals or powder | [1] |

| InChI Key | ZGAQVJDFFVTWJK-UHFFFAOYSA-N | [1][3] |

| SMILES | OC(=O)C1=CC=CC2=C1OC(F)(F)O2 | [1] |

Spectroscopic Data for Structure Elucidation

The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound pentafluorophenyl ester

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.83 | Doublet (d) | 8.1 | Aromatic Proton |

| 7.39 | Doublet (d) | 8.4 | Aromatic Proton |

| 7.26 | Triplet (t) | 8.4 | Aromatic Proton |

| Solvent: CDCl₃, Frequency: 300 MHz |

The aromatic protons of the free carboxylic acid are expected to show a similar splitting pattern in the aromatic region (7.0-8.0 ppm). The acidic proton of the carboxylic acid group would appear as a broad singlet, typically downfield (>10 ppm).

Mass Spectrometry (MS)

High-resolution mass spectrometry confirms the molecular weight and elemental composition of the molecule. The fragmentation pattern provides further structural evidence.

Table 2: High-Resolution Mass Spectrometry Data (LC-ESI-QFT, Negative Ion Mode)

| m/z | Assignment |

| 201.0005 | [M-H]⁻ |

| 157.0105 | [M-H-CO₂]⁻ |

| 113.0209 | Fragment |

| 91.019 | Fragment |

| Data from PubChem CID 2774067 |

The primary fragmentation pathway involves the loss of the carboxyl group (CO₂), a characteristic fragmentation for carboxylic acids.

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is achieved through the ortho-lithiation of 2,2-difluoro-1,3-benzodioxole followed by carboxylation with carbon dioxide (dry ice).

Reaction:

Detailed Protocol:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2-difluoro-1,3-benzodioxole in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of sec-butyllithium in cyclohexane via the dropping funnel while maintaining the temperature at -78 °C.

-

Stir the reaction mixture at this temperature for 2 hours to ensure complete lithiation.

-

In a separate flask, crush an excess of dry ice.

-

Slowly transfer the reaction mixture onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature.

-

Quench the reaction with water and acidify with 1M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization to yield this compound.

Visualization of Methodologies and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for the synthesis of the target compound.

Structural Elucidation Logic

The logical process for elucidating the structure of the compound is depicted below.

Caption: Logic flow for structure determination.

Biological Context: Relevance to Fludioxonil and the HOG Pathway

This compound is a known metabolite of Fludioxonil, a widely used phenylpyrrole fungicide. The mechanism of action of Fludioxonil involves the disruption of the High Osmolarity Glycerol (HOG) signaling pathway in fungi.[4][5] This pathway is crucial for fungi to adapt to osmotic stress. Fludioxonil is believed to hyperactivate the HOG pathway, leading to an accumulation of glycerol inside the fungal cells, which ultimately causes them to burst.

The diagram below illustrates the proposed signaling pathway affected by Fludioxonil.

Caption: Proposed mechanism of action of Fludioxonil.

References

- 1. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the Mechanism of Action of Fludioxonil in Inhibiting Fungal Growth [agrogreat.com]

- 3. Methyl 2,2-difluoro-1,3-benzodioxole-4-carboxylate (CAS 531508-32-4) [benchchem.com]

- 4. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fludioxonil: Versatile Fungal Control Agent and Unique Mode of Action_Chemicalbook [chemicalbook.com]

In-Depth Technical Guide: Physicochemical Properties of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid (CAS 126120-85-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the compound with CAS number 126120-85-2, chemically identified as 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. This molecule is a notable metabolite of the widely used fungicide Fludioxonil. An understanding of its fundamental chemical and physical characteristics is crucial for research and development in agrochemicals, environmental science, and toxicology. This document summarizes key quantitative data, outlines general experimental protocols for property determination, and visualizes its relevant biological context.

Chemical Identity

| Identifier | Value |

| CAS Number | 126120-85-2 |

| IUPAC Name | This compound |

| Synonyms | CGA 192155, 2,2-Difluoro-2H-1,3-benzodioxole-4-carboxylic acid |

| Molecular Formula | C₈H₄F₂O₄[1] |

| Molecular Weight | 202.11 g/mol [2] |

| InChI Key | ZGAQVJDFFVTWJK-UHFFFAOYSA-N[1][3] |

| SMILES | OC(=O)c1cccc2OC(F)(F)Oc12[3] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are critical for predicting its behavior in biological and environmental systems.

| Property | Value | Source(s) |

| Appearance | White to off-white solid/powder | |

| Melting Point | 200 - 205 °C | [1][4][5] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | |

| pKa | 3.49 ± 0.40 (Predicted) | [6][7] |

| LogP (Octanol-Water Partition Coefficient) | 2.065 |

Experimental Protocols

Melting Point Determination (Capillary Method)

A standard method for determining the melting point of a crystalline solid is the capillary tube method, often performed using a Mel-Temp apparatus or a Thiele tube.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of about 3 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a heating block or oil bath adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, especially when approaching the anticipated melting point.[9]

-

Observation: The temperature at which the substance first begins to liquefy is recorded as the initial melting point, and the temperature at which the entire sample becomes a clear liquid is the final melting point. The range between these two temperatures is the melting range. For a pure compound, this range is typically narrow.

Solubility Determination (Qualitative)

A general procedure for assessing the solubility of an organic compound in various solvents can be performed as follows.

Methodology:

-

Sample and Solvent: A small, measured amount of this compound (e.g., 25 mg) is placed in a test tube.

-

Solvent Addition: A small volume of the solvent (e.g., 0.75 mL of water, 5% NaOH, 5% NaHCO₃, 5% HCl, or an organic solvent like methanol or DMSO) is added in portions.

-

Mixing: The test tube is vigorously agitated after each addition.

-

Observation: The compound is classified as soluble if it completely dissolves. Given its carboxylic acid functional group, it is expected to be more soluble in alkaline solutions (like 5% NaOH and 5% NaHCO₃) than in water or acidic solutions, due to the formation of a more polar carboxylate salt.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a standard and accurate method for determining the pKa of an acidic or basic compound.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable solvent, typically water or a water-cosolvent mixture.

-

Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally to the solution of the carboxylic acid.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For a carboxylic acid, this is the point where half of the acid has been neutralized to its conjugate base.

Biological Context and Signaling Pathway

This compound (CGA 192155) is an environmental transformation product and a key metabolite of the phenylpyrrole fungicide Fludioxonil.[10] Fludioxonil's mode of action involves the disruption of a crucial signaling pathway in fungi, the High Osmolarity Glycerol (HOG) pathway, which is a type of Mitogen-Activated Protein (MAP) kinase cascade. This pathway is essential for fungi to adapt to osmotic stress. Fludioxonil is believed to hyperactivate this pathway, leading to an accumulation of glycerol and ultimately cell death.[11]

While this compound is a metabolite and not the primary active molecule targeting the signaling pathway, its formation is a key step in the biotransformation of Fludioxonil. The following diagram illustrates the metabolic relationship and the subsequent action of the parent compound on the fungal signaling pathway.

Caption: Metabolism of Fludioxonil and its impact on the fungal HOG pathway.

The following workflow illustrates the general process for identifying an unknown organic compound, such as this compound, based on its physicochemical properties.

Caption: General workflow for the characterization of an organic compound.

Conclusion

This compound (CAS 126120-85-2) is a well-characterized organic molecule with defined physicochemical properties. Its identity as a metabolite of the fungicide Fludioxonil places it in a significant context for environmental and toxicological studies. The data and protocols presented in this guide offer a solid foundation for professionals engaged in research and development involving this compound and its parent fungicide. The provided visualizations aim to clarify its biological relevance and the experimental approaches to its characterization.

References

- 1. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 126120-85-2 | this compound - Synblock [synblock.com]

- 3. chem.ws [chem.ws]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. New mechanism of action found for agricultural pesticide fludioxonil – UW–Madison News [news.wisc.edu]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. Fludioxonil | C12H6F2N2O2 | CID 86398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. The Molecular Mechanism of Fludioxonil Action Is Different to Osmotic Stress Sensing - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a key intermediate in organic synthesis with significant potential in the pharmaceutical and fine chemical industries.[1][2] This document details its chemical and physical properties, outlines plausible experimental protocols for its synthesis, purification, and analysis, and explores the potential biological activities of the broader benzodioxole class of compounds.

Core Compound Properties

This compound is a solid, appearing as a white to pale cream powder or crystals.[3] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 202.11 g/mol | [4] |

| Molecular Formula | C₈H₄F₂O₄ | [4] |

| Melting Point | 200-208 °C | [3] |

| CAS Number | 126120-85-2 | [4] |

| MDL Number | MFCD01631473 | [4] |

Experimental Protocols

Synthesis: A Proposed Route

The synthesis of this compound can be envisioned as a two-step process starting from 2,3-dihydroxybenzoic acid. The first step would involve the formation of the 2,2-difluoro-1,3-benzodioxole ring, followed by the introduction of the carboxylic acid functionality. A more direct, though less detailed, approach would be the carboxylation of a pre-formed 2,2-difluoro-1,3-benzodioxole.

A potential, more direct synthesis could involve the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride to yield 2,2-difluoro-1,3-benzodioxole, which could then be carboxylated.[5]

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This step is based on the process described in US Patent 5,432,290 A for the synthesis of the parent compound.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermocouple, charge anhydrous potassium fluoride (KF) and a suitable solvent like sulfolane.

-

Addition of Reactant: Add 2,2-dichloro-1,3-benzodioxole to the flask.

-

Reaction Conditions: Heat the mixture to approximately 140-160 °C with vigorous stirring. Monitor the reaction progress by gas chromatography (GC).

-

Work-up: After completion, cool the reaction mixture and add water to dissolve the inorganic salts. The organic phase, containing 2,2-difluoro-1,3-benzodioxole, can be separated.

-

Purification: The crude product can be purified by distillation.[5]

Step 2: Carboxylation of 2,2-Difluoro-1,3-benzodioxole

This step would involve the introduction of a carboxylic acid group onto the aromatic ring. A common method for this transformation is Friedel-Crafts acylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.

-

Directed Ortho-Metalation: Dissolve 2,2-difluoro-1,3-benzodioxole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: Cool the solution to a low temperature (e.g., -78 °C) and add a strong organolithium base such as n-butyllithium dropwise. The lithium will direct to the position ortho to the dioxole oxygen.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution or pour the reaction mixture over crushed dry ice.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and acidify with a dilute acid (e.g., 1 M HCl).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

Purification: Recrystallization

A general method for the purification of solid carboxylic acids is recrystallization.

-

Solvent Selection: Choose a suitable solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

-

Dissolution: Dissolve the crude this compound in a minimal amount of the hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Filtration: Hot filter the solution to remove any insoluble impurities and the activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Drying: Dry the purified crystals under vacuum.

Analytical Characterization

Standard analytical techniques can be employed to confirm the identity and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons, the carboxylic acid carbon (typically in the range of 165-185 ppm), and the carbon of the difluoromethylenedioxy group.[6]

-

-

High-Performance Liquid Chromatography (HPLC):

-

A reversed-phase HPLC method can be developed for purity assessment. A C18 column is commonly used for the separation of carboxylic acids.[7]

-

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent such as acetonitrile or methanol.[8] The composition can be optimized in an isocratic or gradient elution mode.

-

Detection: UV detection at a suitable wavelength (e.g., 254 nm) would be appropriate due to the aromatic nature of the compound.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry can be used to confirm the molecular weight of the compound. The mass spectrum of a carboxylic acid will typically show a molecular ion peak.

-

Fragmentation: Common fragmentation patterns for carboxylic acids in mass spectrometry include the loss of water (H₂O) and the loss of the carboxyl group (COOH).[9] The acylium ion (R-CO⁺) resulting from the cleavage of the C-C bond adjacent to the carbonyl group is often a prominent peak.[10]

-

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of benzodioxole derivatives has been shown to exhibit a range of biological effects, including anti-inflammatory and anti-cancer activities.[11][12]

Anti-Inflammatory Activity

Some benzodioxole derivatives have demonstrated anti-inflammatory properties.[11][12] A plausible mechanism for this activity could involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.

Caption: Potential anti-inflammatory mechanism of benzodioxole derivatives.

Anticancer Activity

Derivatives of 1,3,4-oxadiazole, which can be synthesized from carboxylic acids, have shown anti-proliferative effects against various cancer cell lines.[13] The mechanism of action can be diverse, including the inhibition of crucial enzymes or growth factors involved in cancer progression.

Caption: Putative anticancer signaling pathway inhibited by benzodioxole derivatives.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the synthesis, purification, and analysis of this compound.

Caption: Proposed experimental workflow for this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. innospk.com [innospk.com]

- 3. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 4. CAS 126120-85-2 | this compound - Synblock [synblock.com]

- 5. US5432290A - Process for the preparation of 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. hplc.eu [hplc.eu]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Spectral Analysis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis for 2,2-difluoro-1,3-benzodioxole-4-carboxylic acid. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data alongside detailed, generalized experimental protocols that are standard for the analysis of solid, fluorinated aromatic carboxylic acids. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related compounds.

Core Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 126120-85-2[1][2] |

| Molecular Formula | C₈H₄F₂O₄[1][2] |

| Molecular Weight | 202.11 g/mol [1][2] |

| Physical Form | Powder |

| Melting Point | 200-204 °C |

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are computationally derived and should be used as a reference for experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | -COOH |

| ~7.8 | Doublet | 1H | Ar-H |

| ~7.6 | Triplet | 1H | Ar-H |

| ~7.4 | Doublet | 1H | Ar-H |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Assignment |

| ~165 | C=O (Carboxylic Acid) |

| ~148 | Ar-C-O |

| ~145 | Ar-C-O |

| ~131 | Ar-C-H |

| ~125 | Ar-C (quaternary) |

| ~122 (triplet, J ≈ 290 Hz) | O-CF₂-O |

| ~118 | Ar-C-H |

| ~112 | Ar-C-H |

Table 3: Predicted ¹⁹F NMR Spectral Data

Solvent: DMSO-d₆

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~ -50 | Singlet | -CF₂- |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 202 | High | [M]⁺ (Molecular Ion) |

| 185 | Moderate | [M - OH]⁺ |

| 157 | High | [M - COOH]⁺ |

| 137 | Moderate | [M - COOH - F]⁺ |

Table 5: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) |

| 1710-1680 | Strong | C=O stretch (Carboxylic Acid) |

| 1320-1210 | Medium | C-O stretch (Carboxylic Acid) |

| 1250-1000 | Strong | C-F stretch |

| ~1475, ~1585 | Medium-Weak | Aromatic C=C stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton, carbon, and fluorine environments in the molecule.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

-

-

Instrumentation:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹⁹F NMR, a broadband or fluorine-specific probe is required.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm).

-

¹³C NMR: Acquire the spectrum with proton decoupling. Reference the chemical shifts to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

¹⁹F NMR: Acquire the spectrum with proton decoupling. An external reference standard such as CFCl₃ (0 ppm) or an internal standard can be used for chemical shift referencing.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

-

Instrumentation:

-

Use an FTIR spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the powdered this compound onto the ATR crystal, ensuring good contact.

-

Apply pressure using the ATR press to ensure uniform contact between the sample and the crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

The acquired spectrum will be automatically ratioed against the background.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups (e.g., O-H, C=O, C-F, aromatic C=C).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Preparation:

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol, dichloromethane).

-

-

Instrumentation:

-

Use a mass spectrometer with an EI source, such as a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

-

-

Data Acquisition:

-

Introduce the sample into the ionization source. For GC-MS, the sample will be vaporized and separated on the GC column before entering the MS.

-

Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information by identifying the masses of the fragment ions.

-

Potential Biological Relevance and Signaling Pathway

Benzodioxole derivatives have been investigated for various biological activities, including their potential as anti-cancer agents.[1][3][4][5][6] One important signaling pathway often implicated in cancer is the SHP2 pathway. SHP2 (Src homology 2-containing protein tyrosine phosphatase 2) is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling cascades such as the RAS-MAPK pathway.[7][8][9][10][11] Overactivation of SHP2 is associated with several types of cancer. Small molecule inhibitors targeting SHP2 are of significant interest in drug development.

The following diagram illustrates a simplified representation of the SHP2 signaling pathway and a hypothetical point of inhibition by a compound like this compound.

Caption: SHP2 Signaling Pathway and Hypothetical Inhibition.

References

- 1. Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 2. CAS 126120-85-2 | this compound - Synblock [synblock.com]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and evaluation of benzodioxole and bromofuran tethered 1,2,4-triazole hybrids as potential anti breast cancer agents with computational insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [PDF] 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals | Semantic Scholar [semanticscholar.org]

- 7. Functions of Shp2 in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Setting sail: maneuvering SHP2 activity and its effects in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A comprehensive review of SHP2 and its role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide to the ¹H and ¹³C NMR of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

A comprehensive analysis of the nuclear magnetic resonance spectroscopic data for 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is currently unavailable in publicly accessible scientific literature and spectral databases.

While a definitive experimental dataset for the ¹H and ¹³C NMR of this compound could not be located, this guide provides a foundational understanding of the expected spectral features based on the analysis of structurally related compounds. This information is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of this and similar molecules.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting signals corresponding to the aromatic protons and the carboxylic acid proton.

Table 1: Predicted ¹H NMR Data for this compound

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~11-13 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet of doublets | 1H | Ar-H |

| ~7.3-7.5 | Triplet | 1H | Ar-H |

| ~7.1-7.3 | Doublet of doublets | 1H | Ar-H |

The aromatic region will likely display a complex splitting pattern due to the coupling between the three adjacent protons on the benzene ring. The exact chemical shifts and coupling constants would be influenced by the electron-withdrawing nature of the carboxylic acid and the difluorobenzodioxole ring. The carboxylic acid proton is expected to appear as a broad singlet at a significantly downfield chemical shift, which is characteristic and can be confirmed by D₂O exchange.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. Due to the presence of fluorine, carbon signals of the difluoromethylene group and the adjacent aromatic carbons are expected to show C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Predicted Chemical Shift (ppm) | Assignment |

| ~165-170 | -COOH |

| ~145-150 | Ar-C (quaternary) |

| ~140-145 | Ar-C (quaternary) |

| ~130-135 | Ar-CH |

| ~125-130 | Ar-C (quaternary) |

| ~120-125 | Ar-CH |

| ~115-120 (triplet) | -CF₂- |

| ~110-115 | Ar-CH |

The chemical shift of the difluoromethylene carbon (-CF₂-) will be a key feature, appearing as a triplet due to coupling with the two fluorine atoms. The quaternary carbons of the benzodioxole ring will also be influenced by the fluorine atoms, potentially showing smaller C-F couplings.

Experimental Protocols

A general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for aromatic carboxylic acids is provided below.

Sample Preparation:

-

Weigh 5-10 mg of the solid sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent is critical for ensuring complete dissolution and minimizing solvent interference with the analyte signals.

-

Transfer the solution to a standard 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Tuning and Matching: The probe should be tuned and matched for the specific nucleus being observed (¹H or ¹³C) to optimize sensitivity.

-

Locking and Shimming: The magnetic field is locked onto the deuterium signal of the solvent. Shimming is then performed to optimize the homogeneity of the magnetic field across the sample, which is crucial for obtaining sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually adequate for obtaining a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum by removing C-H couplings.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick and label the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Analysis

The following diagram illustrates a logical workflow for the analysis of the NMR data for a novel or uncharacterized compound like this compound.

Caption: A flowchart illustrating the key stages of NMR data acquisition, processing, and analysis for structural elucidation.

This technical guide provides a framework for the ¹H and ¹³C NMR analysis of this compound. While experimental data is not currently available, the predicted values and methodologies outlined here offer valuable guidance for researchers working with this and structurally related compounds. The acquisition of experimental spectra will be essential for the definitive structural confirmation and detailed characterization of this molecule.

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry fragmentation behavior of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. The information presented herein is essential for the identification, characterization, and quantification of this compound in various matrices. This guide is intended for researchers, scientists, and drug development professionals with a working knowledge of mass spectrometry.

Introduction

This compound is a fluorinated aromatic carboxylic acid. Understanding its fragmentation pattern under mass spectrometric conditions is crucial for its unambiguous identification in complex mixtures, such as in metabolomics studies or during drug development processes. This guide outlines the predicted fragmentation pathways and provides detailed experimental protocols for its analysis.

Molecular Structure and Properties

-

Chemical Name: this compound

Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound is expected to be influenced by its three key structural features: the carboxylic acid group, the aromatic ring, and the 2,2-difluoro-1,3-benzodioxole moiety. The proposed fragmentation pathway is based on established principles of mass spectrometry for similar chemical structures. Aromatic carboxylic acids typically exhibit characteristic losses of the hydroxyl (-OH) and carboxyl (-COOH) groups.

The molecular ion [M]⁺• at m/z 202 would be the parent ion. The primary fragmentation events are predicted to be:

-

Loss of a hydroxyl radical (•OH): This is a common fragmentation for carboxylic acids, leading to the formation of an acylium ion at m/z 185.

-

Loss of the carboxyl group (•COOH): This fragmentation results in a benzodioxole radical cation at m/z 157.

-

Decarboxylation (loss of CO₂): The loss of carbon dioxide from the molecular ion can produce an ion at m/z 158.

-

Fragmentation of the benzodioxole ring: The difluorinated benzodioxole ring can undergo cleavage. A plausible fragmentation involves the loss of a CF₂O moiety, which could lead to further characteristic fragments. For instance, cleavage of the C-O bond in the dioxole ring could lead to the loss of a phenoxyl radical.

These primary fragment ions can undergo further fragmentation, leading to a complex mass spectrum that provides a unique fingerprint for the molecule.

Quantitative Data of Predicted Fragments

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their hypothetical relative abundance. The relative abundances are estimations based on the predicted stability of the ions.

| Fragment Ion | Proposed Structure | m/z (Da) | Hypothetical Relative Abundance (%) |

| [M]⁺• | C₈H₄F₂O₄⁺• | 202 | 60 |

| [M - •OH]⁺ | C₈H₃F₂O₃⁺ | 185 | 100 (Base Peak) |

| [M - •COOH]⁺ | C₇H₄F₂O₂⁺• | 157 | 45 |

| [M - CO₂]⁺• | C₇H₄F₂O₂⁺• | 158 | 30 |

| [M - •OH - CO]⁺ | C₇H₃F₂O₂⁺ | 157 | 75 |

| [C₆H₄O₂]⁺• | C₆H₄O₂⁺• | 108 | 20 |

Experimental Protocols

The analysis of this compound can be performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Due to its polarity, LC-MS/MS is often the preferred method. For GC-MS analysis, derivatization is typically required to increase the volatility of the analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Derivatization

Sample Preparation and Derivatization:

-

Extraction: Extract the analyte from the sample matrix using a suitable organic solvent (e.g., ethyl acetate) after acidification of the aqueous sample.

-

Drying: Evaporate the organic extract to dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation): To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.

-

Reaction: Cap the vial and heat at 70°C for 30 minutes.

-

Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280°C.

-

Injection Mode: Splitless.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-550.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

Sample Preparation:

-

Extraction: Extract the analyte from the sample matrix with a polar solvent such as methanol or acetonitrile.

-

Centrifugation: Centrifuge the extract to pellet any particulates.

-

Dilution: Dilute the supernatant with the initial mobile phase to a suitable concentration.

-

Filtration: Filter the diluted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Parameters:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.

-

Column: Zorbax Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B.

-

1-8 min: 5-95% B.

-

8-10 min: 95% B.

-

10.1-12 min: 5% B.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

Capillary Voltage: 3500 V.

-

Gas Temperature: 300°C.

-

Gas Flow: 8 L/min.

-

Nebulizer Pressure: 35 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Precursor Ion (m/z 201 [M-H]⁻) -> Product Ion 1 (m/z 157)

-

Precursor Ion (m/z 201 [M-H]⁻) -> Product Ion 2 (m/z 113)

-

Visualizations

The following diagrams illustrate the proposed fragmentation pathway and a general experimental workflow for the analysis of this compound.

Caption: Proposed Fragmentation Pathway for this compound.

Caption: General Experimental Workflow for Mass Spectrometry Analysis.

References

An In-depth Technical Guide to the FTIR Spectrum of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectrum of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid. This document details the expected vibrational frequencies, provides established experimental protocols for sample analysis, and presents a logical framework for spectral interpretation, which is crucial for the identification and characterization of this compound in research and drug development settings.

Molecular Structure and Expected Vibrational Modes

This compound possesses a unique combination of functional groups that give rise to a characteristic FTIR spectrum. The primary vibrational modes are associated with the carboxylic acid group (-COOH), the aromatic benzene ring, the five-membered dioxole ring, and the geminal difluoro group (-CF₂). Understanding the expected absorption regions for these groups is fundamental to interpreting the spectrum.

A diagram illustrating the relationship between the functional groups and their expected FTIR absorption regions is provided below.

Caption: Functional group decomposition and expected FTIR vibrational regions.

Data Presentation: Predicted FTIR Absorption Bands

The following table summarizes the predicted FTIR absorption bands for this compound. The wavenumber ranges are based on established spectroscopic data for each functional group.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch | Carboxylic Acid |

| 3100 - 3000 | Medium to Weak | C-H stretch | Aromatic Ring |

| 1710 - 1680 | Strong | C=O stretch | Carboxylic Acid |

| 1600 - 1450 | Medium to Strong | C=C stretch | Aromatic Ring |

| 1440 - 1395 | Medium | O-H bend | Carboxylic Acid |

| 1360 - 1330 | Strong | C-F asymmetric stretch | gem-Difluoro Group |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| 1260 - 1230 | Strong | C-F symmetric stretch | gem-Difluoro Group |

| 1250 - 1150 | Strong | C-O-C asymmetric stretch | Dioxole Ring |

| 1050 - 1000 | Strong | C-O-C symmetric stretch | Dioxole Ring |

| 950 - 910 | Medium, Broad | O-H out-of-plane bend | Carboxylic Acid |

| 900 - 675 | Medium to Strong | C-H out-of-plane bend | Aromatic Ring |

Experimental Protocols

Accurate FTIR analysis of solid samples like this compound can be achieved using two primary methods: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR)-FTIR spectroscopy.

Potassium Bromide (KBr) Pellet Method

This traditional method involves dispersing the solid sample in a KBr matrix and pressing it into a thin, transparent pellet.

Methodology:

-

Sample Preparation: Dry spectroscopic grade KBr powder in an oven at 110°C for at least 2-3 hours to remove any absorbed moisture. Store the dried KBr in a desiccator.

-

Grinding and Mixing: Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr. Grind the sample to a fine powder using an agate mortar and pestle. Add the KBr and continue to grind until a homogeneous mixture is obtained.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes to form a transparent or translucent pellet.

-

Spectral Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

The logical workflow for this experimental protocol is depicted below.

Caption: Step-by-step workflow for preparing a KBr pellet for FTIR analysis.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a more modern and often simpler technique that requires minimal sample preparation.

Methodology:

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. This can be done by wiping it with a solvent-moistened, non-abrasive cloth (e.g., with isopropanol or ethanol) and allowing it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the powdered this compound sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

Spectral Acquisition: Acquire the FTIR spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, clean the ATR crystal surface thoroughly.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound will be dominated by several key features:

-

O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.[1][2][3]

-

C=O Stretching: A strong, sharp absorption band should appear between 1710 and 1680 cm⁻¹.[4] The conjugation with the aromatic ring typically lowers the frequency from that of a saturated carboxylic acid.[3]

-

Aromatic Region: Look for C-H stretching vibrations as weak to medium bands between 3100 and 3000 cm⁻¹.[5] Aromatic C=C in-ring stretching vibrations will appear as a series of bands of variable intensity in the 1600-1450 cm⁻¹ region.

-

C-F Stretching: The two C-F bonds on the same carbon atom will give rise to strong asymmetric and symmetric stretching vibrations. These are predicted to be in the 1360-1230 cm⁻¹ range.

-

C-O-C Stretching: The dioxole ring will exhibit strong asymmetric and symmetric C-O-C stretching bands, anticipated around 1250-1150 cm⁻¹ and 1050-1000 cm⁻¹, respectively.[1]

-

Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions, including C-O stretching of the carboxylic acid, O-H bending, and various aromatic C-H bending modes, which are unique to the molecule's overall structure.

This comprehensive guide provides the foundational knowledge for the successful acquisition and interpretation of the FTIR spectrum of this compound, a critical analytical technique in modern chemical and pharmaceutical research.

References

- 1. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]

- 2. [Investigation on the change in C-F stretching vibration of FTIR spectrum by 1H NMR method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

The Rising Therapeutic Potential of 2,2-Difluoro-1,3-benzodioxole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 2,2-difluoro-1,3-benzodioxole scaffold has emerged as a privileged structure in medicinal chemistry, conferring advantageous properties to a variety of biologically active molecules. The strategic incorporation of the difluoromethylene group enhances metabolic stability, modulates lipophilicity, and improves binding affinity to biological targets, making derivatives of this core structure promising candidates for drug discovery and development.[1] This technical guide provides an in-depth overview of the biological activities of 2,2-difluoro-1,3-benzodioxole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.

Diverse Biological Activities

Derivatives of 2,2-difluoro-1,3-benzodioxole have demonstrated a broad spectrum of biological activities, including roles as anticancer agents, antimicrobial compounds, and modulators of protein folding, as exemplified by their use in groundbreaking therapies for cystic fibrosis.

Anticancer Activity

Several studies have highlighted the potential of benzodioxole derivatives as anticancer agents. While much of the research has focused on the broader class of 1,3-benzodioxoles, the unique properties of the 2,2-difluoro substitution are of significant interest for enhancing therapeutic efficacy. For instance, a series of 1,3-benzodioxole derivatives conjugated with arsenicals have shown potent anti-proliferative effects against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Arsenical-Benzodioxole Conjugates [2]

| Compound | A549 (Lung Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | K562 (Leukemia) IC50 (µM) | NB4 (Leukemia) IC50 (µM) | PBMC (Normal Cells) IC50 (µM) |

| MAZ2 | 0.43 ± 0.04 | 0.93 ± 0.06 | 0.17 ± 0.01 | 0.21 ± 0.02 | > 25 |

| PZ2 | 1.13 ± 0.12 | 1.34 ± 0.14 | 0.34 ± 0.03 | 0.45 ± 0.04 | > 25 |

| PFZ2 | 0.89 ± 0.09 | 1.12 ± 0.11 | 0.28 ± 0.02 | 0.37 ± 0.03 | > 25 |

IC50 values represent the concentration required to inhibit cell growth by 50%. Data are expressed as mean ± SD from at least three independent experiments.[2]

Antimicrobial Activity

The 2,2-difluoro-1,3-benzodioxole nucleus has been incorporated into thiazole derivatives to explore their antimicrobial potential. While specific minimum inhibitory concentration (MIC) values for these particular derivatives are not yet widely published, the broader class of thiazole derivatives is well-known for its antibacterial and antifungal properties. Further research is warranted to quantify the antimicrobial efficacy of 2,2-difluoro-1,3-benzodioxole-containing thiazoles.

Correctors of Protein Misfolding in Cystic Fibrosis

One of the most significant applications of 2,2-difluoro-1,3-benzodioxole derivatives is in the treatment of cystic fibrosis (CF). The drugs Lumacaftor and Tezacaftor, which contain this core structure, function as "correctors" for the misfolded cystic fibrosis transmembrane conductance regulator (CFTR) protein caused by the F508del mutation.[3] These molecules act as small molecule chaperones, stabilizing the CFTR protein during its biosynthesis, thereby facilitating its proper folding and trafficking to the cell surface.[3]

Signaling Pathways and Mechanisms of Action

CFTR Protein Folding and Correction Pathway

The mechanism of action for corrector drugs like Lumacaftor and Tezacaftor involves direct interaction with the misfolded F508del-CFTR protein in the endoplasmic reticulum (ER). This interaction helps to overcome the folding defect, allowing the protein to escape the ER-associated degradation (ERAD) pathway and traffic to the plasma membrane, where it can function as a chloride ion channel.

References

Environmental Transformation of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

The environmental fate of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid is anticipated to be primarily driven by microbial degradation. Based on studies of the analogous compound DFBD, biodegradation is likely initiated by specific bacterial strains, such as Pseudomonas putida, which possess powerful enzymatic machinery capable of cleaving the highly stable carbon-fluorine bonds.[1][2] The transformation process is expected to involve initial enzymatic oxidation, followed by defluorination and subsequent mineralization. Abiotic degradation pathways, such as photodegradation and hydrolysis, may also contribute to its environmental transformation, although their significance is yet to be determined.

Potential Biodegradation Pathway

The biodegradation of the 2,2-difluoro-1,3-benzodioxole moiety has been elucidated through studies on DFBD with Pseudomonas putida F1.[1][2] This bacterium utilizes a toluene dioxygenase to initiate the degradation cascade. A similar mechanism is plausible for this compound.

The proposed pathway involves the following key steps:

-

Dioxygenation: The process is initiated by the enzymatic action of a Rieske dioxygenase, such as toluene dioxygenase, which oxidizes the aromatic ring to form a cis-dihydrodiol intermediate.[1][2]

-

Dehydrogenation (Minor Pathway): The resulting dihydrodiol can be further oxidized by dihydrodiol dehydrogenase to form the corresponding catechol, 4,5-dihydroxy-DFBD. This appears to be a minor pathway that does not lead to defluorination.[1][2]

-

Decomposition and Defluorination (Major Pathway): The primary route for degradation involves the decomposition of the dihydrodiol intermediate, leading to the release of fluoride ions and the formation of 1,2,3-trihydroxybenzene (pyrogallol).[1][2]

-

Further Degradation: Pyrogallol is a known biodegradable compound that can be further mineralized by microorganisms.

// Invisible nodes and edges for alignment of Fluoride {rank=same; Dihydrodiol; Fluoride_align} Dihydrodiol -> Fluoride_align [style=invis]; Fluoride_align -> Fluoride [label="Defluorination", color="#EA4335"]; Fluoride_align [shape=point, width=0]; } Caption: Proposed biodegradation pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the biodegradation of the parent compound, 2,2-Difluoro-1,3-benzodioxole (DFBD), by Pseudomonas putida F1. This data provides a benchmark for potential degradation rates of the carboxylic acid derivative.

| Parameter | Value | Organism | Compound | Reference |

| Initial Defluorination Rate | 2,100 nmol/h per mg cellular protein | Pseudomonas putida F1 | 2,2-Difluoro-1,3-benzodioxole (DFBD) | [1][2] |

Experimental Protocols

This section outlines a hypothetical experimental protocol for assessing the biodegradation of this compound, based on the methodologies used for DFBD.[1]

1. Microbial Culture and Induction:

-

Organism: Pseudomonas putida F1.

-

Growth Medium: A suitable mineral salts medium supplemented with a carbon source (e.g., L-arginine).

-

Induction: To induce the expression of the necessary degradative enzymes, cells should be grown to the mid-exponential phase. The expression of toluene dioxygenase can be induced by exposing the culture to toluene vapors.

2. Biodegradation Assay:

-

Cell Preparation: Harvest the induced cells by centrifugation and wash them with a phosphate buffer.

-

Reaction Mixture: Resuspend the cells in a fresh mineral salts medium. Add this compound to a final concentration relevant for environmental exposure studies.

-

Incubation: Incubate the reaction mixture at an appropriate temperature (e.g., 30°C) with shaking.

-

Sampling: Collect samples at regular time intervals to monitor the degradation of the parent compound and the formation of metabolites.

3. Analytical Methods:

-

Fluoride Ion Measurement: The release of fluoride ions, a direct measure of defluorination, can be quantified using a fluoride ion-selective electrode.

-

Chromatographic Analysis: The disappearance of the parent compound and the appearance of intermediates can be monitored by High-Performance Liquid Chromatography (HPLC) coupled with UV detection.

-

Metabolite Identification: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize the chemical structures of the degradation products. For GC-MS analysis, derivatization of polar metabolites (e.g., with trimethylsilane) may be necessary.[1]

Future Research Directions

To gain a comprehensive understanding of the environmental transformation of this compound, future research should focus on:

-

Isolation and characterization of microbial strains capable of degrading this specific compound.

-

Elucidation of the complete metabolic pathway, including the identification of all major intermediates.

-

Investigation of the role of abiotic degradation processes, such as photodegradation and hydrolysis, under various environmental conditions.

-

Assessment of the ecotoxicity of the parent compound and its transformation products.

By addressing these research gaps, a more complete picture of the environmental fate and potential risks associated with this compound can be developed.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a valuable building block in the development of novel pharmaceutical agents and advanced materials. The described methodology leverages a highly regioselective directed ortho-metalation strategy, offering an efficient route to this key intermediate.

Introduction

This compound (CAS No. 126120-85-2) is a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. The presence of the difluoromethylene ether group can impart unique electronic and metabolic properties to molecules, making this compound an attractive starting material for the synthesis of complex chemical entities. The protocol outlined below describes a robust and high-yielding synthesis from the readily available precursor, 2,2-difluoro-1,3-benzodioxole.

Synthetic Strategy

The synthesis proceeds in two main stages. The first stage involves the formation of the key intermediate, 2,2-difluoro-1,3-benzodioxole. The second, and more critical stage, is the regioselective carboxylation at the 4-position of the benzodioxole ring system. This is achieved through a directed ortho-lithiation, where the dioxole oxygens direct the deprotonation to the adjacent C4 position, followed by quenching the resulting organolithium species with carbon dioxide.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Fluorination | 2,2-Dichloro-1,3-benzodioxole | Potassium Fluoride (KF) | Tetramethylene sulfone | 140 | 8 | ~83 |

| 2 | Carboxylation | 2,2-Difluoro-1,3-benzodioxole | n-Butyllithium, Carbon Dioxide (CO2) | Tetrahydrofuran (THF) | -78 to rt | 2 | High |

Experimental Protocols

Materials and Equipment:

-

2,2-Dichloro-1,3-benzodioxole

-

Potassium Fluoride (anhydrous)

-

Tetramethylene sulfone (Sulfolane)

-

2,2-Difluoro-1,3-benzodioxole

-

n-Butyllithium (in hexanes)

-

Carbon Dioxide (solid, dry ice)

-

Tetrahydrofuran (THF, anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Low-temperature bath (e.g., dry ice/acetone)

-

Magnetic stirrer and heating mantle

Protocol 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This protocol is adapted from established industrial processes.

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a temperature probe, add anhydrous potassium fluoride (3.0 eq) and tetramethylene sulfone.

-

Heat the mixture to 150 °C under vacuum to ensure all components are dry, then cool to room temperature under an inert atmosphere.

-

Add 2,2-dichloro-1,3-benzodioxole (1.0 eq) to the flask.

-

Heat the reaction mixture to 140 °C with vigorous stirring.

-

Monitor the reaction progress by gas chromatography (GC). The reaction is typically complete within 8 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully add water to dissolve the inorganic salts.

-

The organic phase, consisting mainly of 2,2-difluoro-1,3-benzodioxole, will separate.

-

Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether).

-

Combine the organic phases, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2,2-difluoro-1,3-benzodioxole.

Protocol 2: Synthesis of this compound

This protocol utilizes a directed ortho-lithiation followed by carboxylation.

Procedure:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2,2-difluoro-1,3-benzodioxole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. A color change is typically observed, indicating the formation of the lithiated species.

-

Stir the reaction mixture at -78 °C for 1 hour.

-

In a separate flask, crush solid carbon dioxide (dry ice) into small pieces.

-

Carefully and in portions, add an excess of the crushed dry ice to the reaction mixture at -78 °C. The reaction is exothermic, so add the dry ice slowly to maintain the temperature.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of water.

-

Acidify the aqueous layer to a pH of approximately 1-2 with dilute hydrochloric acid. A precipitate of the carboxylic acid should form.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound as a solid.

Mandatory Visualizations

The following diagrams illustrate the key experimental workflow and the underlying chemical transformation.

Caption: Overall workflow for the synthesis of the target compound.

Caption: Key chemical transformations in the carboxylation step.

Application Notes and Protocols: Laboratory Scale Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory-scale synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carboxylic acid, a valuable building block in the development of novel pharmaceutical and agrochemical compounds. The protocol outlines a multi-step synthesis commencing from 2,3,4-trihydroxybenzoic acid.

Overview of the Synthetic Pathway

The synthesis of the target compound, this compound, is accomplished through a three-step process. The first step involves the formation of the 2,2-difluoro-1,3-benzodioxole ring from 2,3,4-trihydroxybenzoic acid. The second step is the formylation of the aromatic ring at the 4-position to yield the key intermediate, 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde. The final step is the oxidation of this aldehyde to the desired carboxylic acid.

Experimental Protocols

Step 1: Synthesis of 2,2-Difluoro-1,3-benzodioxole

This procedure is adapted from established methods for the formation of the difluorobenzodioxole ring system from a suitable catechol derivative.

Materials:

-

2,3,4-Trihydroxybenzoic acid

-

Dibromodifluoromethane (CBr₂F₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), add 2,3,4-trihydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to anhydrous N,N-dimethylformamide (DMF).

-

Stir the suspension at room temperature for 30 minutes.

-

Slowly add dibromodifluoromethane (1.2 eq) to the suspension via the dropping funnel.

-

Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2,2-Difluoro-1,3-benzodioxole.

Step 2: Synthesis of 2,2-Difluoro-1,3-benzodioxole-4-carbaldehyde